molecular formula C9H16N4OS B1671407 Ethiozin CAS No. 64529-56-2

Ethiozin

Cat. No.: B1671407
CAS No.: 64529-56-2
M. Wt: 228.32 g/mol
InChI Key: ADZSGNDOZREKJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethiozin, also known as 4-amino-6-tert-butyl-3-ethylthio-1,2,4-triazin-5(4H)-one , is a triazinone herbicide . Its primary target is the photosystem II receptor site . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for energy production in plants .

Mode of Action

This compound acts as a photosynthetic electron transport inhibitor at the photosystem II receptor site . By binding to this site, this compound disrupts the normal flow of electrons during photosynthesis, thereby inhibiting the plant’s ability to produce energy . This results in the cessation of plant growth and eventually leads to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain within photosystem II . By inhibiting electron transport, this compound disrupts the production of ATP and NADPH, two molecules that are crucial for various cellular processes, including the synthesis of sugars in the Calvin cycle .

Pharmacokinetics

It is known that this compound is a small molecule with a molecular weight of 22831 , which may influence its ADME properties

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By disrupting photosynthesis, this compound deprives the plant of the energy it needs to grow . Over time, this energy deprivation leads to the death of the plant .

Action Environment

The efficacy and stability of this compound, like many other herbicides, can be influenced by various environmental factors. These may include temperature, rainfall, soil type, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Ethiozin is a photosynthetic electron transport inhibitor at the photosystem II receptor site . This means it interferes with the photosynthesis process, specifically the transfer of electrons in photosystem II, which is a crucial step in the conversion of light energy into chemical energy during photosynthesis .

Cellular Effects

This compound has been observed to influence the growth and nitrogenase activity of certain bacterial strains . For instance, it was found that this compound does not exert any inhibitory effect on nitrogenase activity of Azospirillum lipoferum and A. brasilense at certain concentrations . At higher concentrations, this compound caused a marked decrease in nitrogenase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the photosystem II receptor site, inhibiting the photosynthetic electron transport process . This inhibition disrupts the normal photosynthesis process, affecting the plant’s ability to convert light energy into chemical energy, which can lead to the death of the plant .

Temporal Effects in Laboratory Settings

The effects of this compound on nitrogenase activity were found to vary depending on the mode of treatment . For instance, different effects on nitrogenase activity were observed when this compound was added to the media 24 hours after inoculation .

Metabolic Pathways

This compound is involved in the photosynthesis process, specifically in the electron transport chain of photosystem II . It acts as an inhibitor, disrupting the normal flow of electrons, which is a crucial part of the photosynthesis process .

Subcellular Localization

Given its role as a photosynthetic electron transport inhibitor, it is likely that this compound localizes to the chloroplasts where photosynthesis occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethiozin can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditionsSpecific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards for herbicide production .

Chemical Reactions Analysis

Types of Reactions: Ethiozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethiozin has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of Ethiozin: this compound is unique due to its selective action and lower phytotoxicity compared to metribuzin. It is more rapidly metabolized by tolerant plant cultivars, making it a safer option for use in crops like wheat .

Properties

IUPAC Name

4-amino-6-tert-butyl-3-ethylsulfanyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4OS/c1-5-15-8-12-11-6(9(2,3)4)7(14)13(8)10/h5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZSGNDOZREKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C(=O)N1N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041926
Record name Ethiozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64529-56-2
Record name Ethiozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64529-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064529562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHIOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10075DWR0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 230 g (1 mole of 93% active ingredient) of 4-amino-6-t-butyl-3-methylthio-1,2,4-triazin-5-one and 310 g (5 moles) of ethyl mercaptan and 0.5 g of crushed solid KOH was stirred and refluxed onto a 10° C. condenser. The vapors which pass through the condenser (methyl and ethyl mercaptans) were collected in a dry ice or caustic trap. The reaction was continued until thin layer chromotography indicated that the starting material was gone (usually 2-8 hours). The unreacted ethyl mercaptan was then distilled off while ~600 ml of warm (40° C.) water was added at such a rate that the water addition was complete when ~1/3 of the mercaptan had distilled. Distillation was continued until ~100 ml of water distilled at 100° C. The solution was then allowed to cool with rapid stirring. The product crystallized at 60°-70° C. and at 20° C. was filtered and washed with water, then dried. The final product, 4-amino-6-t-butyl-3-ethylthio-1,2,4-triazin-5-one, was obtained in nearly quantitative yield and contained less than 1% of the starting 3-methylthio compound.
Quantity
230 g
Type
reactant
Reaction Step One
Quantity
310 g
Type
reactant
Reaction Step One
[Compound]
Name
crushed solid
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl and ethyl mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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